

formulation of prodigiosin for topical application

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Compound of Interest

Compound Name: *Prodigiosine*

Cat. No.: *B10828770*

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An overview of formulation strategies for the topical delivery of prodigiosin, a promising bioactive compound with applications in treating various skin conditions.

Introduction

Prodigiosin (PG) is a vibrant red pigment, a secondary metabolite produced by bacteria like *Serratia marcescens*.^{[1][2][3]} This tripyrrole alkaloid has garnered significant attention for its wide spectrum of biological activities, including anticancer, antimicrobial, immunosuppressive, and wound healing properties.^{[2][3][4]} Its potent cytotoxic effects against various cancer cell lines, including melanoma, with minimal toxicity to healthy cells, make it a strong candidate for topical cancer therapy.^{[3][5][6]} However, the clinical application of prodigiosin is hindered by its poor water solubility and high hydrophobicity.^{[7][8]}

To overcome these limitations, various formulation strategies are being explored to enhance its stability, bioavailability, and targeted delivery to the skin. These strategies range from simple ointment-based formulations to advanced nanocarrier systems. This document provides an overview of these formulations, along with detailed protocols for their preparation and evaluation.

Formulation Approaches for Topical Prodigiosin Delivery

Several delivery systems have been investigated for topical application of prodigiosin, including conventional ointments and advanced nanoparticle-based systems.

Ointment-Based Formulations

Simple ointment formulations offer a straightforward method for the topical application of prodigiosin, particularly for antimicrobial and wound healing purposes. Vaseline is a commonly used base for these formulations.

Table 1: Composition and Efficacy of Prodigiosin Ointments

Formulation Base	Prodigiosin Concentration	Application	Observed Efficacy	Reference
Vaseline	0.1%	Wound Healing	Fast and effective healing, superior to standard treatments.[4]	[4]
Vaseline	0.1%	Infected Wounds	Effective against <i>S. aureus</i> and <i>P. aeruginosa</i> in a mouse model.[9]	[9]
Vaseline	1%	Infected Wounds	Used in a dose-dependent study for wound healing.[9]	[9]

Nanoparticle-Based Formulations

Nanoparticles offer a sophisticated approach to improve the delivery of hydrophobic drugs like prodigiosin. They can enhance skin penetration, protect the drug from degradation, and provide sustained release. Chitosan and other biocompatible polymers are frequently used materials.

Table 2: Characteristics of Prodigiosin-Loaded Nanoparticles

Nanoparticle Type	Polymer/Carrier	Particle Size (nm)	Encapsulation Efficiency (%)	Drug Loading	Key Findings	Reference
Chitosan Nanoparticles	Chitosan, TPP	75.1 ± 1.4	96.36 ± 1.7	Not specified	Shown enhanced anticancer activity compared to free prodigiosin. [7]	[7]
Magnetic Nanoparticles	Carboxymethyl Chitosan	38.2 (DLS)	~92	59.17 mg/100mg MNPs	Enzyme-sensitive release, greater efficacy on cancer cell lines.[10]	[10]
Magnetic Nanoparticles	β-Cyclodextrin	121.1 (DLS)	~81	56.17 mg/100mg MNPs	Enzyme-sensitive release, demonstrated selective cytotoxicity. [10]	[10]
Surfactin Nanomicelles	Surfactin	227 ± 18.95	98	Not specified	Improved prodigiosin solubility, stability, and enhanced bioactivity. [11]	[11]

Experimental Protocols

This section provides detailed methodologies for the extraction of prodigiosin, preparation of topical formulations, and their subsequent in vitro evaluation.

Protocol 1: Extraction and Purification of Prodigiosin

This protocol describes a general method for extracting prodigiosin from *Serratia marcescens* culture.

Materials:

- *Serratia marcescens* culture broth
- Acidified Methanol (0.1 N HCl in Methanol) or Petroleum Ether and Ethanol mixture (1:2 v/v) [\[12\]](#)
- Centrifuge
- Rotary evaporator
- Spectrophotometer

Procedure:

- **Harvesting Cells:** Centrifuge the bacterial culture broth (e.g., 5000 rpm for 15 minutes) to pellet the cells containing the pigment.
- **Extraction:** Resuspend the cell pellet in acidified methanol. Alternatively, use a mixture of petroleum ether and ethanol. [\[12\]](#) Vortex thoroughly to ensure complete extraction of the red pigment.
- **Separation:** Centrifuge the mixture again to separate the cell debris from the pigment-containing supernatant.
- **Purification:** Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure.

- Quantification: Determine the concentration and purity of the extracted prodigiosin by measuring its absorbance at its maximum absorption wavelength (~535 nm in an acidic medium).[6][9]

Protocol 2: Preparation of Chitosan Nanoparticles (Ionic Gelation)

This protocol is adapted from methods used for encapsulating prodigiosin in chitosan nanoparticles.[7][13]

Materials:

- Prodigiosin
- Low molecular weight chitosan
- Acetic acid
- Tripolyphosphate (TPP)
- Deionized water
- Magnetic stirrer
- Homogenizer

Procedure:

- Chitosan Solution: Prepare a chitosan solution (e.g., 0.1% w/v) in aqueous acetic acid (e.g., 1.5% v/v).[7] Stir until the chitosan is completely dissolved.
- Prodigiosin Loading: Disperse the desired amount of prodigiosin into the chitosan solution.
- TPP Solution: Prepare an aqueous solution of TPP (e.g., 1.5% w/v).[7]
- Nanoparticle Formation: While stirring the prodigiosin-chitosan solution at a constant speed (e.g., 1000 rpm), add the TPP solution dropwise. Nanoparticles will form spontaneously via ionic gelation.

- Homogenization: Continue stirring for a specified time (e.g., 30 minutes) and then homogenize (e.g., 7000 rpm for 2 minutes) to reduce particle size and improve uniformity. [\[13\]](#)
- Purification: Collect the nanoparticles by centrifugation (e.g., 18,000 x g for 40 minutes). [\[13\]](#) Wash the pellet with deionized water to remove unreacted reagents and resuspend in a suitable medium.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the skin penetration of topical prodigiosin formulations. [\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Franz diffusion cells
- Excised skin (human or porcine ear skin) [\[15\]](#)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer
- Water bath maintained at 37°C
- Prodigiosin formulation
- HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

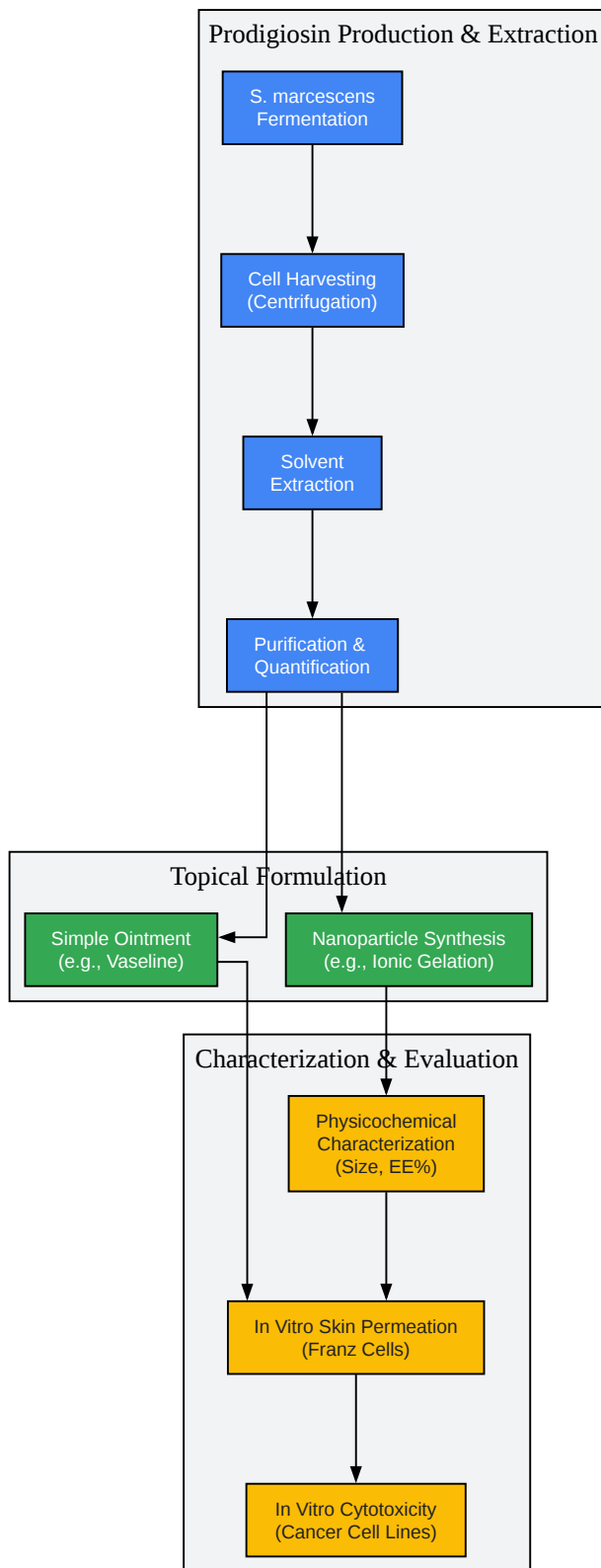
- Skin Preparation: Thaw frozen excised skin at room temperature. [\[15\]](#) Remove any subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells. [\[15\]](#)
- Franz Cell Setup:

- Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.[15]
- Fill the receptor compartment with pre-warmed receptor solution, ensuring no air bubbles are trapped under the skin.[15] The receptor medium should be continuously stirred.[14]
- Allow the system to equilibrate for 30 minutes in a water bath set to 37°C to maintain a skin surface temperature of ~32°C.
- Formulation Application: Apply a precise amount of the prodigiosin formulation (e.g., a finite dose of 10 mg/cm²) onto the skin surface in the donor compartment.[14]
- Sampling:
 - At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor compartment.[15]
 - Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution.[15]
- Skin Deposition Analysis (at 24 hours):
 - Dismount the skin and wash the surface to remove excess formulation.
 - Separate the epidermis from the dermis.
 - Extract the prodigiosin from each skin layer using a suitable solvent.
- Quantification: Analyze the concentration of prodigiosin in the collected receptor samples and skin extracts using a validated analytical method like HPLC-UV.
- Data Analysis: Calculate the cumulative amount of prodigiosin permeated per unit area over time and determine the steady-state flux (J_{ss}) and permeability coefficient (K_p).

Visualizations: Workflows and Signaling Pathways

Experimental and Formulation Workflow

The following diagram illustrates the overall workflow from prodigiosin production to the evaluation of its topical formulations.

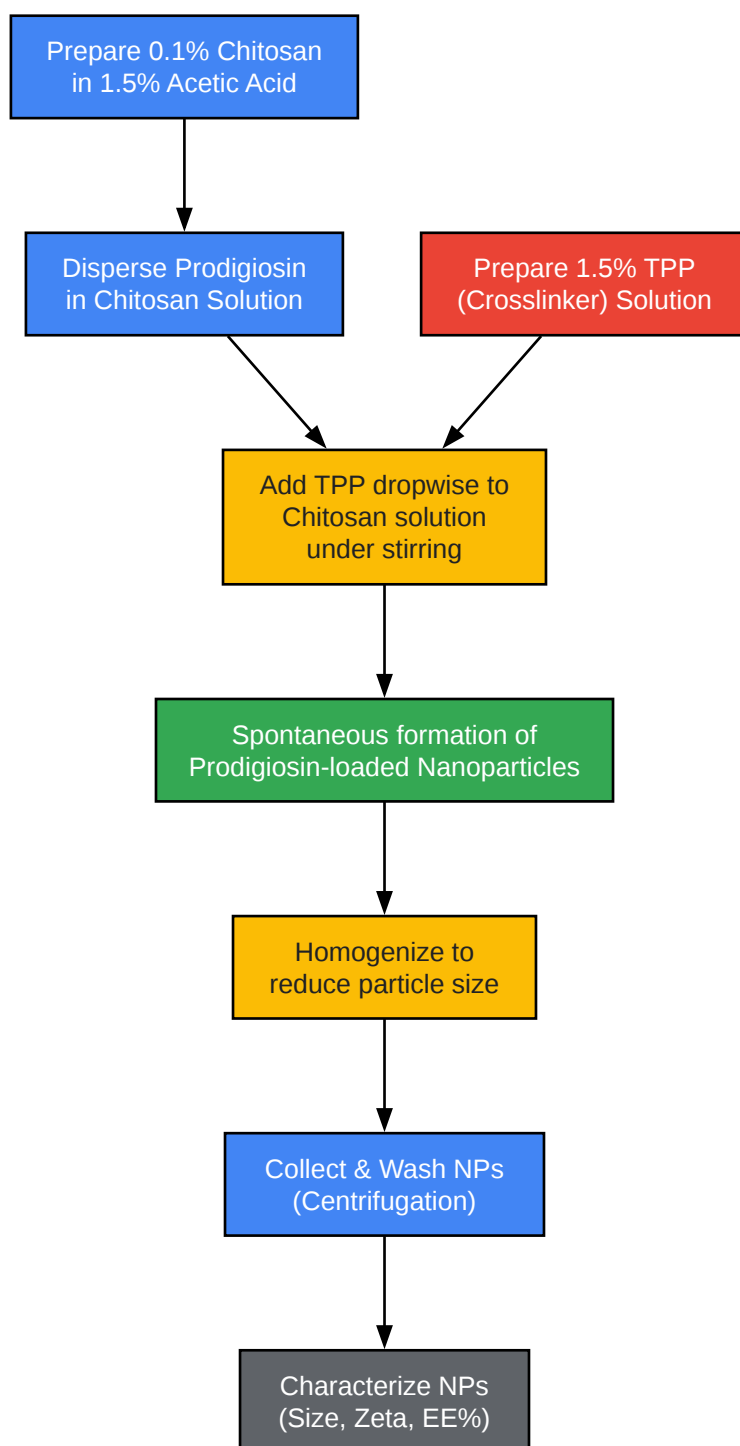


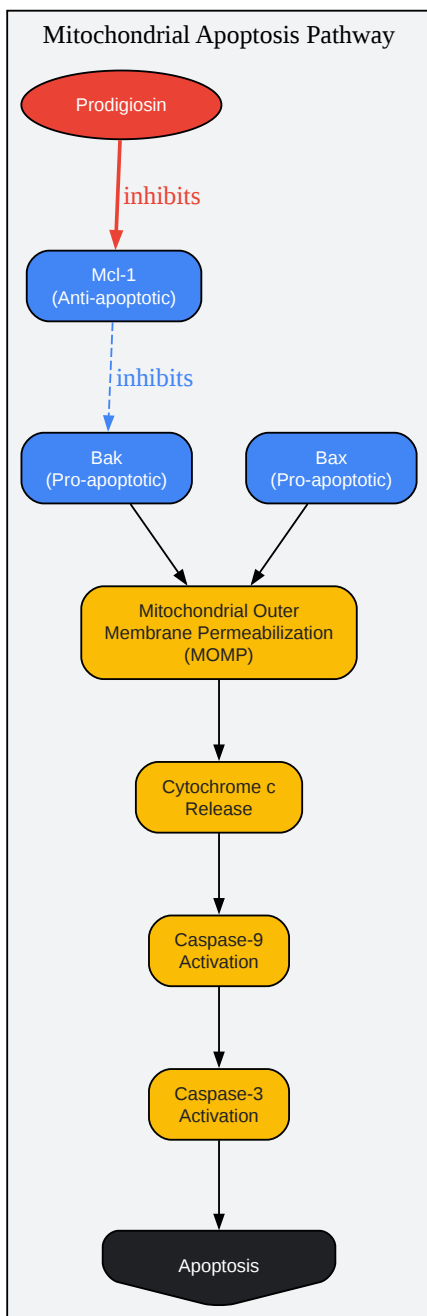
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Overall workflow for prodigiosin formulation and testing.

Nanoparticle Preparation Workflow

This diagram details the steps involved in preparing prodigiosin-loaded chitosan nanoparticles.





Prodigiosin disrupts the Mcl-1/Bak complex, releasing Bak to trigger mitochondrial apoptosis.

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